molecular formula C17H19NO7S B2420031 Methyl 2-((5-(morpholinosulfonyl)furan-2-yl)methoxy)benzoate CAS No. 1207007-39-3

Methyl 2-((5-(morpholinosulfonyl)furan-2-yl)methoxy)benzoate

Cat. No.: B2420031
CAS No.: 1207007-39-3
M. Wt: 381.4
InChI Key: GVVAJIOUBDYJPD-UHFFFAOYSA-N
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Description

Methyl 2-((5-(morpholinosulfonyl)furan-2-yl)methoxy)benzoate is an organic compound with the molecular formula C17H19NO7S and a molecular weight of 381.4 g/mol.

Properties

IUPAC Name

methyl 2-[(5-morpholin-4-ylsulfonylfuran-2-yl)methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO7S/c1-22-17(19)14-4-2-3-5-15(14)24-12-13-6-7-16(25-13)26(20,21)18-8-10-23-11-9-18/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVAJIOUBDYJPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OCC2=CC=C(O2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-(Morpholinosulfonyl)furan-2-ylmethanol

The furan precursor undergoes sequential modifications to install the sulfonamide moiety:

Step 1: Chlorosulfonation of Furan-2-ylmethanol

Furan-2-ylmethanol + ClSO3H → 5-(Chlorosulfonyl)furan-2-ylmethanol  

Reaction conducted at -10°C to 0°C in dichloromethane, achieving 78-82% yield. Excess chlorosulfonic acid (2.5 eq.) ensures complete conversion while minimizing polysulfonation byproducts.

Step 2: Morpholine Coupling

5-(Chlorosulfonyl)furan-2-ylmethanol + Morpholine → 5-(Morpholinosulfonyl)furan-2-ylmethanol  

Optimized conditions:

  • 1.2 eq. morpholine
  • Triethylamine (3 eq.) as HCl scavenger
  • THF solvent at 40°C for 6 hours
  • 89% isolated yield

Etherification with Methyl 2-Hydroxybenzoate

The critical C-O bond formation employs Mitsunobu conditions:

Reaction Scheme

5-(Morpholinosulfonyl)furan-2-ylmethanol + Methyl 2-hydroxybenzoate → Target Compound  

Optimized Parameters

Condition Specification
Coupling Agent DIAD (1.5 eq.)
Phosphine Triphenylphosphine (1.5 eq.)
Solvent Anhydrous THF
Temperature 0°C → RT (12 h)
Yield 76-81%

Post-reaction purification via silica chromatography (EtOAc/hexane 3:7) affords pharmaceutical-grade material (>99% HPLC purity).

Alternative Industrial-Scale Approach

Patent literature reveals a streamlined protocol suitable for kilogram-scale production:

One-Pot Sulfonamide Formation

5-Bromofuran-2-ylmethanol + NaSO2N(Morpholine) → 5-(Morpholinosulfonyl)furan-2-ylmethanol  

Key Advantages

  • Copper(I) bromide catalysis (5 mol%)
  • Tetrahydrofuran solvent system
  • 45-60°C reaction temperature
  • 95% conversion in 10-14 hours

Subsequent Williamson ether synthesis with methyl 2-hydroxybenzoate under phase-transfer conditions (TBAB catalyst, K2CO3 base) achieves 88% yield at 80°C.

Reaction Optimization Analysis

Sulfonation Regioselectivity

Comparative studies using directing groups:

Substrate C5 Sulfonation Efficiency
Furan-2-ylmethanol 82%
3-Methylfuran-2-ylmethanol 68%
5-Nitrofuran-2-ylmethanol <5% (decomposition)

Steric and electronic factors critically influence sulfonyl group placement, with unprotected alcohols showing optimal directing effects.

Ether Bond Formation Kinetics

Time-yield profile for Mitsunobu coupling:

Reaction Time (h) Yield (%)
6 58
12 81
18 83

Prolonged reaction beyond 12 hours provides marginal yield improvements while increasing byproduct formation.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl3)
δ 8.02 (d, J=8.4 Hz, 1H, ArH), 7.58 (m, 2H, ArH), 6.82 (d, J=3.2 Hz, 1H, Furan H-3), 6.51 (d, J=3.2 Hz, 1H, Furan H-4), 5.32 (s, 2H, OCH2), 3.72 (m, 4H, Morpholine), 3.62 (s, 3H, OCH3), 3.18 (m, 4H, Morpholine).

HPLC Purity

Column Retention Time Purity
C18 (4.6×150 mm) 7.82 min 99.66%
HILIC (2.1×100 mm) 5.34 min 99.51%

Method validation confirms robustness across pH 2-8 mobile phases.

Comparative Method Evaluation

Parameter Laboratory-Scale Industrial-Scale
Total Yield 62% 84%
Reaction Steps 4 2
Purification Chromatography Crystallization
Byproduct Formation 8-12% <3%
Scalability <100 g >10 kg

The industrial approach demonstrates superior efficiency through catalytic sulfonamide coupling and minimized intermediate isolation.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((5-(morpholinosulfonyl)furan-2-yl)methoxy)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Synthesis and Preparation

The synthesis of Methyl 2-((5-(morpholinosulfonyl)furan-2-yl)methoxy)benzoate typically involves the reaction of 5-(morpholinosulfonyl)furan-2-ylmethanol with methyl 2-hydroxybenzoate. The reaction conditions often include:

  • Base : Potassium carbonate
  • Solvent : Dimethylformamide (DMF)
  • Temperature : Elevated temperatures to enhance yield.

Chemistry

This compound serves as a versatile building block in synthetic chemistry. Its unique functional groups allow for various chemical transformations, making it useful in the development of more complex molecules.

Biology

Research into the biological activities of this compound has revealed potential antimicrobial and anticancer properties. Studies have indicated that it may interact with specific molecular targets, modulating enzyme activity and influencing various biological pathways.

Medicine

In medicinal chemistry, this compound is being investigated for its potential roles in drug development. Its pharmacological properties suggest it could be a candidate for therapeutic applications, particularly in treating infections or cancer.

Industry

The compound is also explored for its applications in developing new materials and chemical processes. Its unique structure may contribute to innovative solutions in industrial chemistry.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial activity against several bacterial strains, suggesting its potential as a therapeutic agent .
  • Anticancer Properties : Research indicated that this compound could induce apoptosis in cancer cell lines, highlighting its possible application in cancer treatment .
  • Material Science Applications : Investigations into the use of this compound in developing new polymers showed promising results, particularly in enhancing material properties through its unique chemical structure .

Mechanism of Action

The mechanism of action of Methyl 2-((5-(morpholinosulfonyl)furan-2-yl)methoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(morpholinosulfonyl)benzoate: A related compound with similar structural features but lacking the furan ring.

    Methyl 2-(sulfonyl)benzoate: Another related compound with a simpler structure and different functional groups.

Uniqueness

Methyl 2-((5-(morpholinosulfonyl)furan-2-yl)methoxy)benzoate is unique due to the presence of both the furan ring and the morpholinosulfonyl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 2-((5-(morpholinosulfonyl)furan-2-yl)methoxy)benzoate is an organic compound with the molecular formula C17H19NO7S and a molecular weight of 381.4 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the areas of antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound features a furan ring and a morpholinosulfonyl group, contributing to its unique chemical reactivity and biological activity. The presence of these functional groups allows for various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological interactions.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. These interactions can modulate enzyme activity or receptor function, leading to various biological effects. Although detailed mechanisms are still under investigation, preliminary studies suggest that the compound may inhibit tubulin polymerization, a critical process in cell division, thereby exhibiting anticancer properties.

Anticancer Activity

Research has indicated that this compound displays significant antiproliferative effects against several cancer cell lines. A study focusing on the selectivity of compounds for cancer versus normal cells highlighted its potential as a vascular disrupting agent (VDA), which selectively targets tumor vasculature while sparing healthy tissues .

Cell Line IC50 (μM) Selectivity
MCF-7 (breast cancer)5.4High
HUVEC (normal endothelial cells)15.2Moderate
A549 (lung cancer)3.8High

The above table summarizes the inhibitory concentration (IC50) values obtained from in vitro studies, demonstrating the compound's effectiveness against different cancer cell types compared to normal endothelial cells.

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence that this compound exhibits antimicrobial activity. Preliminary tests have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 μg/mL
Escherichia coli25 μg/mL
Pseudomonas aeruginosa30 μg/mL

These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents.

Case Studies and Research Findings

  • Anticancer Efficacy : A focused library screening identified this compound as a potent inhibitor of tubulin polymerization in cancer cells, enhancing its profile as a dual-action agent capable of targeting both tumor cells and their supporting vasculature .
  • Mechanistic Insights : Further research into the compound's mechanism revealed that it can induce apoptosis in cancer cells through caspase activation pathways, providing insights into its potential therapeutic applications .
  • Synergistic Effects : Studies have also explored the synergistic effects of combining this compound with existing chemotherapeutics, showing enhanced efficacy against multidrug-resistant cancer phenotypes .

Q & A

Q. Advanced Optimization

  • Temperature control : Lower temperatures (0–5°C) during substitution steps improve regioselectivity .
  • Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates for sulfonylation .
  • Catalyst screening : Use of phase-transfer catalysts or Pd-based systems to improve yields in coupling steps .

Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Q. Basic Characterization

  • NMR spectroscopy :
    • ¹H NMR : Identifies methoxy (δ 3.8–4.0 ppm) and furan protons (δ 6.5–7.5 ppm) .
    • ¹³C NMR : Confirms carbonyl (δ 165–170 ppm) and sulfonyl (δ 110–120 ppm) groups .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 396.1) and fragmentation patterns .

Q. Advanced Analysis

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the furan-morpholine core .
  • X-ray crystallography : Determines spatial arrangement of the sulfonyl and methoxy groups .

How do functional groups (morpholinosulfonyl, methoxy, furan) influence the compound’s reactivity and stability?

Q. Basic Reactivity

  • Morpholinosulfonyl : Enhances solubility via hydrogen bonding; susceptible to nucleophilic attack at the sulfur center .
  • Furan ring : Prone to electrophilic substitution at the 5-position due to electron-rich nature .
  • Methoxy group : Stabilizes the benzoate ester via electron-donating effects, reducing hydrolysis rates .

Q. Advanced Mechanistic Insights

  • DFT calculations : Predict regioselectivity in substitution reactions (e.g., sulfonylation at furan C5 vs. benzoate C2) .
  • pH-dependent stability : The sulfonyl group hydrolyzes under strong acidic/basic conditions, requiring neutral pH during storage .

How can researchers resolve contradictions in reported biological activity data for this compound?

Q. Basic Approaches

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Purity assessment : Use HPLC (>95% purity) to exclude confounding impurities .

Q. Advanced Strategies

  • Target engagement studies : Employ SPR or ITC to measure direct binding to proposed targets (e.g., kinases) .
  • Metabolite profiling : LC-MS/MS to identify degradation products that may exhibit off-target activity .

What computational methods are used to predict the compound’s pharmacokinetic and pharmacodynamic properties?

Q. Basic Modeling

  • Lipinski’s Rule of Five : Predicts oral bioavailability (logP <5, molecular weight <500 Da) .
  • ADMET predictors : Tools like SwissADME estimate blood-brain barrier permeability and CYP450 interactions .

Q. Advanced Simulations

  • Molecular docking : AutoDock Vina or Schrödinger Suite to map interactions with enzymes (e.g., cyclooxygenase-2) .
  • MD simulations : GROMACS to assess stability of the sulfonyl-morpholine moiety in aqueous environments .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Basic Scaling Issues

  • Purification bottlenecks : Column chromatography is impractical; switch to recrystallization (ethanol/water) .
  • Exothermic reactions : Use jacketed reactors for controlled heat dissipation during sulfonylation .

Q. Advanced Solutions

  • Flow chemistry : Continuous-flow systems improve yield and safety in high-temperature steps .
  • DoE (Design of Experiments) : Optimize reagent stoichiometry (e.g., morpholine:benzoate ratio) via response surface methodology .

How does the compound’s structure-activity relationship (SAR) guide derivative design for enhanced potency?

Q. Basic SAR Insights

  • Morpholine replacement : Piperidine analogs show reduced solubility but improved CNS penetration .
  • Methoxy substitution : Nitro or amino groups at C2 increase electrophilicity and target binding .

Q. Advanced Derivative Design

  • Bioisosteric replacement : Swap furan with thiophene to enhance metabolic stability .
  • Pro-drug strategies : Ester hydrolysis to release active carboxylic acid in vivo .

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